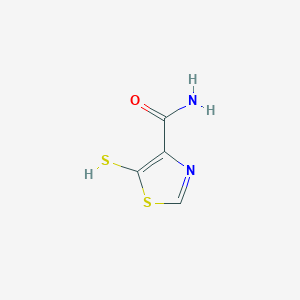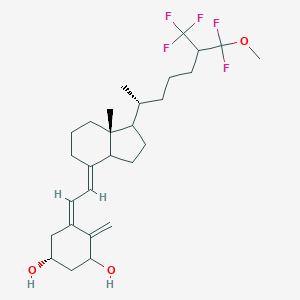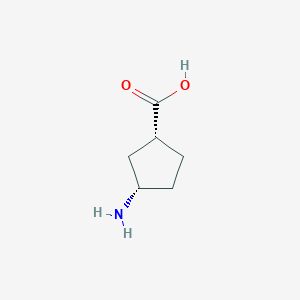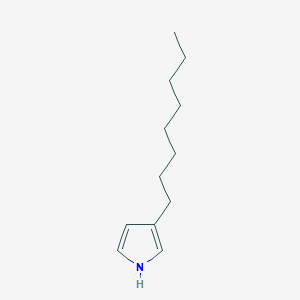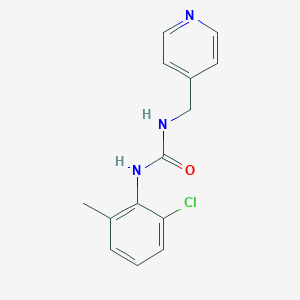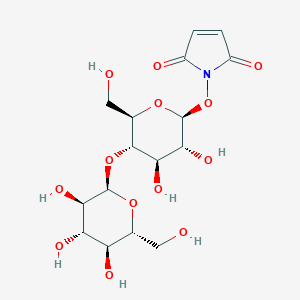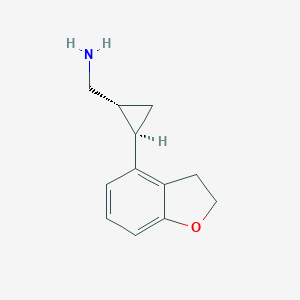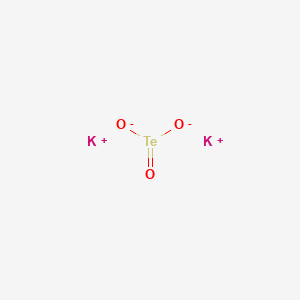
Tellurite de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tellurite, with the chemical formula ( \text{K}_2\text{TeO}_3 ), is an inorganic compound composed of potassium and tellurium. It appears as a white crystalline powder and is known for its use in microbiology as a selective growth medium . Potassium tellurite is hygroscopic and decomposes at temperatures between 460-470°C .
Applications De Recherche Scientifique
Potassium tellurite has several applications in scientific research:
Mécanisme D'action
Target of Action
Potassium tellurite primarily targets the squalene monooxygenase enzyme , a key player in the cholesterol and ergosterol biosynthesis pathway, which is essential for cell wall synthesis in yeasts and molds . It also acts on the cytochrome c oxidase activity and an NADH-dependent respiration pathway leading to a quinol oxidase (Qox) inhibited by high concentrations of cyanide .
Mode of Action
Potassium tellurite’s mode of action involves the formation of superoxide radicals . This radical is derived, at least in part, from the enzymatic reduction of tellurite . The enzyme, tellurite reductase, reduces potassium tellurite, an electron acceptor, to metallic tellurite .
Biochemical Pathways
The biochemical pathways affected by potassium tellurite involve the generation of reactive oxygen species (ROS) . This leads to an increase in cytoplasmic ROS, an increase in the carbonyl content in cellular proteins, and the inactivation of oxidative stress-sensitive [Fe-S] enzymes such as aconitase . It also induces the ibpA gene encoding for the small heat shock protein IbpA, which has been associated with resistance to superoxide .
Pharmacokinetics
It is known that potassium tellurite is a hygroscopic granular white powder that decomposes at 460-470°c .
Result of Action
The result of potassium tellurite’s action is the generation of superoxide radicals . This leads to an increase in the generation of thiobarbituric acid-reactive substances (TBARs), an increase of superoxide dismutase (SOD) activity, and an increase of sodA, sodB, and soxS mRNA transcription . The reduction of potassium tellurite to its elemental less toxic form Te° is accumulated as black deposits inside the cell .
Action Environment
The action of potassium tellurite is influenced by environmental factors. It is most abundant in the environment as tellurite (TeO 32−), with tellurate’s low solubility (TeO 42−) limiting its concentration in biospheric waters . Elemental tellurium (Te 0) is insoluble and found as black deposits in some bacterial-selective growth media . The toxicity of potassium tellurite can be associated with the chemical activity of the tellurium oxyanion at various levels of bacterial metabolic pathways .
Safety and Hazards
Orientations Futures
The global demand for tellurium is rising due to its excellent physical and chemical properties, which are widely used in industries such as metallurgy and manufacturing, particularly of semiconductors and solar panels . As environmental issues surrounding tellurium have recently aroused concern due to its high toxicity, the role of microorganisms in tellurium biogeochemical cycling and the growing applications for microbial tellurium nanoparticles are being studied .
Analyse Biochimique
Biochemical Properties
Potassium tellurite interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated that the toxicity of potassium tellurite in E. coli involves superoxide formation . This radical is derived, at least in part, from enzymatic reduction of potassium tellurite .
Cellular Effects
The effects of potassium tellurite on cells are profound. It induces the production of reactive oxygen species (ROS) in the cytoplasm . This leads to an increase in the carbonyl content in cellular proteins and the generation of thiobarbituric acid-reactive substances .
Molecular Mechanism
At the molecular level, potassium tellurite exerts its effects through a variety of mechanisms. It has been shown to inactivate oxidative stress-sensitive [Fe-S] enzymes such as aconitase . Furthermore, it increases the activity of superoxide dismutase (SOD) and enhances the transcription of sodA, sodB, and soxS mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium tellurite change over time. For instance, treatment of E. coli with potassium tellurite for 30 minutes resulted in significant changes in enzymatic activities .
Dosage Effects in Animal Models
While specific studies on dosage effects of potassium tellurite in animal models are limited, it is known that the compound’s toxicity can vary with different dosages .
Metabolic Pathways
Potassium tellurite is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of potassium tellurite within cells and tissues are complex processes. While specific transporters or binding proteins for potassium tellurite have not been identified, it is known that the compound can accumulate as black deposits inside the cell .
Subcellular Localization
Current knowledge suggests that potassium tellurite can be found in various compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium tellurite can be synthesized by dissolving tellurium dioxide in water, followed by the addition of potassium hydroxide. The reaction mixture is then filtered, and the filtrate is evaporated to obtain potassium tellurite crystals . The detailed steps are as follows:
- Dissolve 1.9 kg of tellurium dioxide in 3 liters of water to obtain solution I.
- Add 1.33 kg of potassium hydroxide to solution I while stirring.
- Add 12 grams of natural clay as an absorption agent after the reaction is complete to obtain solution II.
- Filter the solution and evaporate the filtrate to produce potassium tellurite crystals.
- Dry the crystals in an oven at 60°C for 1-6 hours to obtain the final product .
Industrial Production Methods: In industrial settings, potassium tellurite is produced using similar methods but on a larger scale. The process involves the controlled addition of potassium hydroxide to a solution of tellurium dioxide, followed by filtration, evaporation, and drying to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium tellurite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to potassium tellurate under specific conditions.
Substitution: Potassium tellurite can participate in substitution reactions where the tellurite ion is replaced by other anions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, microbial enzymes.
Oxidation: Strong oxidizing agents.
Substitution: Various anions in aqueous solutions.
Major Products:
Reduction: Elemental tellurium.
Oxidation: Potassium tellurate.
Substitution: Various substituted tellurite compounds.
Comparaison Avec Des Composés Similaires
Potassium tellurite is often compared with other tellurium and selenium compounds due to their similar chemical properties:
Potassium tellurate (( \text{K}_2\text{TeO}_4 )): Unlike potassium tellurite, potassium tellurate is a more oxidized form and has different reactivity and applications.
Sodium tellurite (( \text{Na}_2\text{TeO}_3 )): Similar in function to potassium tellurite but with different solubility and reactivity profiles.
Sodium selenite (( \text{Na}_2\text{SeO}_3 )): Shares similar redox properties but is based on selenium instead of tellurium, leading to different biological interactions.
Uniqueness: Potassium tellurite’s unique properties, such as its strong oxidizing ability and selective toxicity to certain microorganisms, make it valuable in specific scientific and industrial applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium tellurite involves the reaction of Tellurium dioxide with Potassium hydroxide in water.", "Starting Materials": ["Tellurium dioxide", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve Potassium hydroxide in water to form a solution.", "Add Tellurium dioxide to the solution and stir until completely dissolved.", "Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it under vacuum to obtain Potassium tellurite." ] } | |
Numéro CAS |
123333-66-4 |
Formule moléculaire |
H4KO4Te |
Poids moléculaire |
234.7 g/mol |
Nom IUPAC |
dipotassium;tellurite |
InChI |
InChI=1S/K.H2O3Te.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |
Clé InChI |
UHMVFCQIJCFGQT-UHFFFAOYSA-N |
SMILES |
[O-][Te](=O)[O-].[K+].[K+] |
SMILES canonique |
O.O[Te](=O)O.[K] |
| 7790-58-1 | |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
potassium tellurate(IV) potassium tellurite |
Origine du produit |
United States |
A: Potassium tellurite (K2TeO3) exhibits antimicrobial activity primarily through its reduction to metallic tellurium (Te0) within bacterial cells. This reduction process generates reactive oxygen species (ROS) and disrupts cellular respiration, leading to cell death [, , , , , ]. Tellurite reduction sites have been observed in the cytoplasm, often associated with the cell membrane [, ]. The specific mechanism of tellurite reduction can vary depending on the bacterial species and the presence of specific resistance determinants [].
A: Potassium tellurite can induce morphological changes in some bacteria, such as the formation of spheroidal bodies in Bacillus megaterium []. These changes may be linked to the accumulation of metallic tellurium crystals within the cytoplasm, disrupting cellular processes.
ANone: The molecular formula of potassium tellurite is K2TeO3, and its molecular weight is 253.80 g/mol.
A: While specific spectroscopic data for potassium tellurite is not provided in the provided research, its reduction to metallic tellurium can be monitored spectrophotometrically. The formation of black tellurium crystals results in a characteristic absorbance peak, allowing for quantitative analysis of tellurite reduction [].
A: Potassium tellurite is primarily utilized as a selective agent in bacterial culture media [, , , ]. Its ability to inhibit the growth of various gram-negative bacteria while allowing the growth of specific gram-positive bacteria, such as Corynebacterium diphtheriae and certain strains of Staphylococcus and Streptococcus, makes it useful for isolating these species from clinical samples. Additionally, its use in rapid drug susceptibility testing for Mycobacterium avium complex highlights its potential in diagnostic applications [].
A: While the provided abstracts don't detail specific computational studies on potassium tellurite, they highlight areas where computational chemistry could be applied. This includes understanding the mechanism of tellurite reduction at a molecular level, predicting the impact of tellurite on bacterial metabolic pathways, and designing more effective tellurite-based antimicrobial agents [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


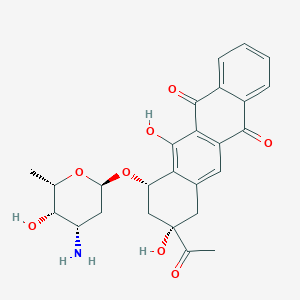
![(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B50855.png)
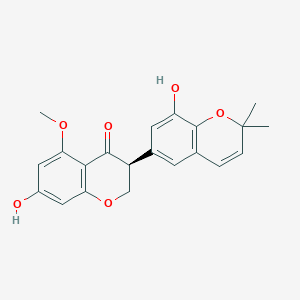
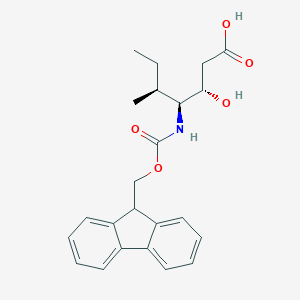

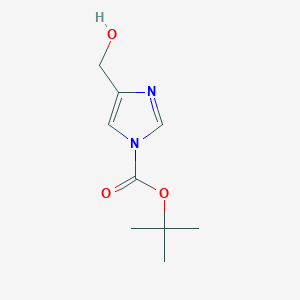
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
